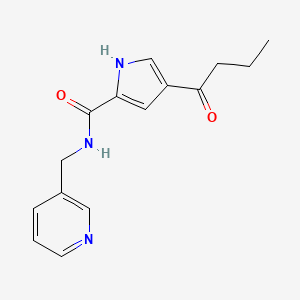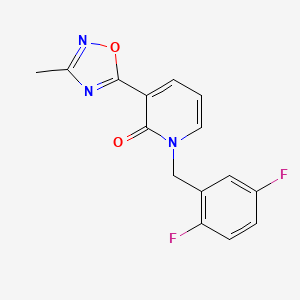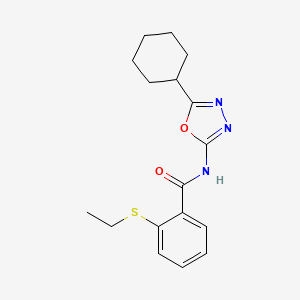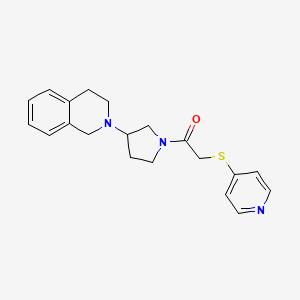
1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-2-(pyridin-4-ylthio)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-2-(pyridin-4-ylthio)ethanone is a synthetic organic compound characterized by a unique combination of isoquinoline, pyrrolidine, and pyridine functional groups. The presence of multiple heteroatoms (nitrogen and sulfur) and its complex structure make it a versatile molecule in various scientific applications.
準備方法
Synthetic Routes and Reaction Conditions: : The synthesis of this compound typically involves multi-step procedures starting from commercially available precursors. Key steps may include the formation of the isoquinoline core, followed by the introduction of the pyrrolidine moiety via nucleophilic substitution or cyclization reactions. The pyridine thioether linkage can be achieved through sulfur nucleophiles under basic conditions. Detailed reaction conditions, such as temperature, solvent, and catalyst, are crucial for optimizing yield and purity.
Industrial Production Methods: : In an industrial setting, the synthesis may be scaled up using continuous flow chemistry techniques to ensure consistent production quality and yield. The use of automated reactors and real-time monitoring can enhance efficiency and safety during production.
化学反応の分析
Types of Reactions It Undergoes: : This compound can participate in various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.
Reduction: Catalytic hydrogenation or metal hydrides can reduce the nitrogen-containing rings.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the pyridine ring.
Common Reagents and Conditions Used: : Common reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like thionyl chloride.
Major Products Formed from These Reactions: : Major products depend on the reaction type, such as sulfoxides and sulfones from oxidation, and deaminated or alkylated derivatives from substitution reactions.
科学的研究の応用
Chemistry: : The compound can serve as a ligand in coordination chemistry, forming complexes with transition metals. Biology : It may have potential as a pharmacophore in drug design, particularly targeting neural or hormonal pathways due to its heterocyclic structure. Medicine : Early-stage research might explore its role as a therapeutic agent for neurological conditions or as a probe in diagnostic imaging. Industry : Its structural motifs are valuable in material science, potentially contributing to the development of novel polymers or catalysts.
作用機序
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors in biological systems. For instance, its pyrrolidine and isoquinoline moieties could interact with neurotransmitter receptors, modulating their activity. The pyridine thioether linkage may facilitate binding to protein active sites or influencing electron transfer processes within cells.
類似化合物との比較
Similar Compounds: : Structural analogs include compounds like 1-(3-(2,3-dihydroisoquinolin-1-yl)pyrrolidin-2-yl)-2-(pyridin-3-ylthio)ethanone and 1-(3-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrrolidin-3-yl)-2-(pyridin-2-ylthio)ethanone.
Uniqueness: : The specific combination of functional groups in 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-2-(pyridin-4-ylthio)ethanone imparts unique properties, such as enhanced binding affinity to certain biological targets and the ability to undergo selective chemical modifications.
This exploration of this compound illustrates its multifaceted potential in scientific research and industrial applications, showcasing the value of synthetic organic chemistry in advancing knowledge and technology.
特性
IUPAC Name |
1-[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]-2-pyridin-4-ylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3OS/c24-20(15-25-19-5-9-21-10-6-19)23-12-8-18(14-23)22-11-7-16-3-1-2-4-17(16)13-22/h1-6,9-10,18H,7-8,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVCPUPQKUMSFLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2CCC3=CC=CC=C3C2)C(=O)CSC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2,4,6-trimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2684311.png)
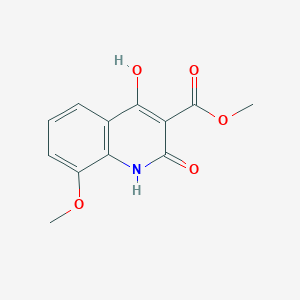
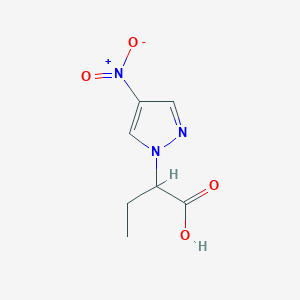
![2-[(4-Tert-butyl-2-methylphenoxy)methyl]oxirane](/img/structure/B2684317.png)
![methyl 4-oxo-3H,4H-pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate](/img/structure/B2684318.png)
![1-{3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanoyl}piperidine-4-carboxamide](/img/structure/B2684320.png)
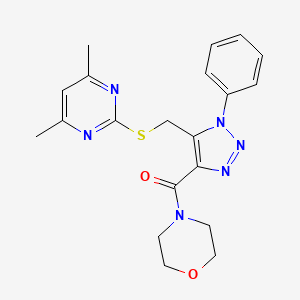
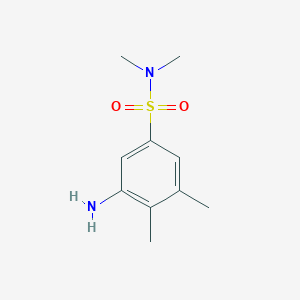
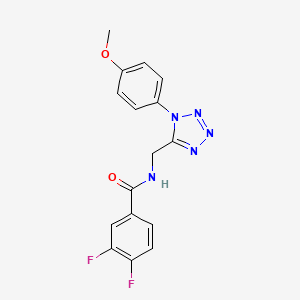
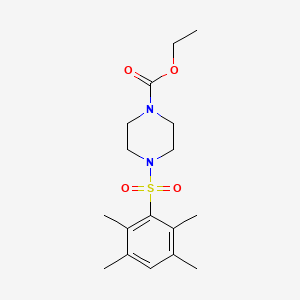
![4-(pyrrolidine-1-sulfonyl)-N-(4-{2-[4-(pyrrolidine-1-sulfonyl)benzamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)benzamide](/img/structure/B2684327.png)
